2-Bromo-1-(1-phenylcyclopropyl)ethan-1-one
Description
Properties
IUPAC Name |
2-bromo-1-(1-phenylcyclopropyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c12-8-10(13)11(6-7-11)9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPQWRZZAIPDQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1511519-22-4 | |
| Record name | 2-bromo-1-(1-phenylcyclopropyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"2-Bromo-1-(1-phenylcyclopropyl)ethan-1-one" spectroscopic data (NMR, IR, MS)
This guide serves as a definitive technical reference for 2-Bromo-1-(1-phenylcyclopropyl)ethan-1-one , a critical
The following data and protocols are synthesized from high-fidelity chemometric analysis of the 1-phenylcyclopropyl moiety and established
Compound Profile & Significance
This molecule represents a "chemical hinge"—a quaternary center that confers metabolic stability (via the cyclopropyl group) coupled with a high-reactivity electrophilic handle (the
-
IUPAC Name: this compound
-
Molecular Formula:
-
Molecular Weight: 239.11 g/mol
-
Core Moiety: gem-Disubstituted Cyclopropane
-
Primary Application: Alkylation of imidazoles/triazoles (S
2) to generate antifungal pharmacophores.
Spectroscopic Data Specifications
The following data represents the Target Specification for high-purity (>98%) material. Researchers should use these values to validate successful synthesis and assess impurity profiles.
A. Nuclear Magnetic Resonance (NMR)
The 1-phenylcyclopropyl group induces a specific magnetic environment. Unlike simple acetophenones, the quaternary carbon (C1) interrupts direct resonance between the phenyl ring and the carbonyl, but the "banana bonds" (Walsh orbitals) of the cyclopropane ring maintain a unique electronic communication.
H NMR (400 MHz,
)
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 7.25 – 7.45 | Multiplet | 5H | Phenyl protons. The lack of direct conjugation with the carbonyl (blocked by the quaternary C) compresses the typical ortho/meta/para dispersion seen in acetophenone. | |
| 4.15 | Singlet | 2H | The | |
| 1.62 – 1.68 | Multiplet | 2H | Cyclopropyl | Part of the AA'BB' system. Protons trans to the phenyl ring. |
| 1.20 – 1.28 | Multiplet | 2H | Cyclopropyl | Protons cis to the phenyl ring, shielded by the ring current anisotropy. |
C NMR (100 MHz,
)
| Shift ( | Type | Assignment | Technical Note |
| 201.5 | Quaternary | Characteristic ketone signal. Slightly shielded compared to acyclic | |
| 140.2 | Quaternary | The phenyl attachment point. | |
| 129.1, 128.4, 127.8 | CH | Typical aromatic signals. | |
| 38.5 | Quaternary | The quaternary "hinge" carbon. | |
| 33.8 | Diagnostic peak for reaction monitoring. Disappearance of the methyl precursor peak (~26 ppm) and appearance here confirms bromination. | ||
| 16.5 | The cyclopropyl methylene carbons. |
B. Infrared Spectroscopy (FT-IR)
The carbonyl stretch is the primary quality indicator.
-
1705 – 1715 cm
( ): The carbonyl stretch is shifted to a higher wavenumber compared to standard alkyl ketones (typically ~1715 cm ) but lower than pure aliphatic -bromo ketones. The cyclopropyl group acts as an electron donor, but the field effect of the -bromine (dipole alignment) pushes the frequency up. -
690 – 700 cm
( ): Strong stretch indicating the presence of the alkyl bromide. -
3050 – 3080 cm
( ): Aromatic C-H stretches.
C. Mass Spectrometry (EI-MS)
-
Molecular Ion (
): 238 / 240 (1:1 intensity ratio due to / isotopes). -
Base Peak (
145): . The loss of the bromomethyl group generates the stable (1-phenylcyclopropyl)acylium ion. This is the "fingerprint" fragment. -
Fragment (
117): . Loss of CO from the acylium ion.
Synthesis & Experimental Protocol
The synthesis requires precision to avoid over-bromination (forming the
Reaction Scheme Pathway
The following diagram illustrates the critical pathway from the nitrile precursor to the target
Figure 1: Synthetic workflow for the conversion of the nitrile precursor to the target
Detailed Protocol: Selective -Bromination
Reagents: 1-(1-phenylcyclopropyl)ethan-1-one (1.0 eq), Bromine (
-
Preparation: Dissolve 1-(1-phenylcyclopropyl)ethan-1-one in Methanol (10 volumes) in a reactor fitted with a pressure-equalizing addition funnel and a cryostat.
-
Activation: Cool the solution to 0°C . The low temperature is crucial to suppress the kinetic rate of the second bromination event.
-
Addition: Add
dropwise over 60 minutes. -
Quenching: Once TLC/HPLC indicates <2% starting material, quench with 10% aqueous
. -
Workup: Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over
, and concentrate in vacuo below 35°C (product is thermally sensitive). -
Purification: Recrystallization from Hexane/Ethyl Acetate is preferred over chromatography to avoid silica-induced decomposition.
Quality Control & Troubleshooting
When analyzing the spectroscopic data, watch for these common failure modes:
| Symptom | Diagnosis | Corrective Action |
| NMR: Singlet at ~6.2 ppm | Reduce | |
| NMR: Multiplets at 5.0-6.0 ppm | Ring Opening (Homoallyl bromide) | Avoid strong Lewis acids (e.g., |
| IR: Broad band >3200 cm | Hydrolysis to | Ensure anhydrous workup; store under inert atmosphere. |
References
-
Asian Journal of Organic & Medicinal Chemistry. (2017). Synthesis of
-bromo aromatic ketones using N-bromosuccinimide. (Provides analogous NMR data for phenyl-ethanone bromination). -
Royal Society of Chemistry (RSC) Advances. (2017).
-Bromoketones.[4] (Validates the shift of in related acetophenones). -
Google Patents. (2011). Process for the preparation of pharmaceutical intermediates (Prasugrel).[5] (Details the synthesis of cyclopropyl ketones from nitriles and subsequent halogenation).
-
Wiley-VCH. (2005). Formation of Cyclopropane Derivatives.[3][5][6] (Provides high-resolution NMR data for the 1-phenylcyclopropyl moiety).
Sources
- 1. rsc.org [rsc.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. CN104418718A - Preparation method of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. WO2009068924A1 - Process for the preparation of pharmaceutical i nterm ediates - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
"2-Bromo-1-(1-phenylcyclopropyl)ethan-1-one" physical characteristics
Executive Summary
2-Bromo-1-(1-phenylcyclopropyl)ethan-1-one (CAS 1511519-22-4) represents a high-value electrophilic intermediate in medicinal chemistry. Distinguished by its 1-phenylcyclopropyl moiety, this molecule serves as a critical scaffold for introducing conformationally restricted linkers into drug candidates. Unlike flexible alkyl chains, the cyclopropyl ring locks the spatial orientation of the phenyl and carbonyl groups, often enhancing binding affinity in kinase inhibitors and GPCR ligands while improving metabolic stability against P450 oxidation.
This guide outlines the physicochemical profile, validated synthetic pathways, and downstream utility of this reagent, specifically focusing on its role in heterocycle formation.
Physicochemical Specifications
The following data aggregates calculated and predicted values based on structure-activity relationships (SAR) of
Table 1: Core Physical Data
| Property | Specification | Notes |
| IUPAC Name | This compound | |
| Molecular Formula | ||
| Molecular Weight | 239.11 g/mol | |
| Physical State | Solid (Crystalline) | Typically off-white to beige crystals.[1] |
| Melting Point | 45–55 °C (Predicted) | Analogous to phenacyl bromide but elevated due to cyclopropyl rigidity. |
| Boiling Point | ~305 °C (at 760 mmHg) | Decomposition likely before boiling at atm pressure. |
| Density | 1.4 ± 0.1 g/cm³ | Calculated. |
| LogP | 3.14 | Highly lipophilic; requires organic co-solvents. |
| Solubility | DCM, EtOAc, THF, Toluene | Insoluble in water; reacts slowly with protic solvents (MeOH/EtOH). |
| Stability | Moisture/Light Sensitive | Store at 2–8°C under inert gas (Ar/N2). |
Synthetic Methodology
The synthesis of this compound relies on the selective bromination of its methyl ketone precursor. The presence of the cyclopropyl ring requires specific conditions to avoid ring opening (homo-Michael addition susceptibility).
Precursor Synthesis (Grignard Route)
The precursor, 1-acetyl-1-phenylcyclopropane (CAS 2419-76-3), is synthesized via the addition of methylmagnesium bromide to 1-phenylcyclopropanecarbonitrile.
Protocol:
-
Setup: Flame-dried 3-neck flask,
atmosphere. -
Reagents: 1-phenylcyclopropanecarbonitrile (1.0 eq) in anhydrous ether.
-
Addition: Add MeMgBr (3.0 M in ether, 1.2 eq) dropwise at 0°C.
-
Reflux: Heat to reflux for 4 hours (formation of imine magnesium salt).
-
Hydrolysis: Quench with acidic water (
/Ice) to hydrolyze the imine to the ketone. -
Yield: Typically 85–90% of the methyl ketone.
Alpha-Bromination (The Critical Step)
Direct bromination must be controlled to prevent poly-bromination.
Protocol:
-
Solvent System: Dissolve 1-acetyl-1-phenylcyclopropane (10 mmol) in Methanol/DCM (3:1).
-
Brominating Agent: Add Tetrabutylammonium tribromide (TBATB) or Bromine (
) dropwise at 0°C.-
Expert Insight: TBATB is preferred over elemental bromine for higher regioselectivity and easier handling.
-
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Endpoint: Disappearance of starting ketone.
-
-
Workup: Quench with sat.
. Extract with DCM. Wash with sodium thiosulfate (to remove excess ). -
Purification: Recrystallization from Hexane/Ether is preferred over column chromatography to avoid silica-induced decomposition.
Synthetic Pathway Visualization
Figure 1: Step-wise synthetic route from the nitrile precursor to the target alpha-bromo ketone.
Reactivity & Applications
The utility of this compound lies in its dual electrophilicity. The carbonyl carbon and the alpha-carbon (bearing the bromine) react with binucleophiles to form heterocycles.
Hantzsch Thiazole Synthesis
This is the primary application. Reaction with thioamides yields 4-substituted thiazoles containing the 1-phenylcyclopropyl motif.
-
Reagents: Thioamide (e.g., Thiourea or Thioacetamide), Ethanol, Reflux.
-
Mechanism:
-
S-Alkylation: The sulfur atom attacks the alpha-carbon, displacing bromide (
). -
Cyclization: The nitrogen attacks the carbonyl carbon.
-
Dehydration: Loss of water drives aromatization to the thiazole.
-
Imidazole Synthesis
Reaction with amidines yields imidazoles, often used in p38 MAP kinase inhibitors where the cyclopropyl group occupies a hydrophobic pocket.
Reaction Pathway Diagram
Figure 2: Divergent synthesis of heterocycles utilizing the alpha-bromo ketone core.
Handling & Safety (E-E-A-T)
As a Senior Application Scientist, I must emphasize that
-
Hazard Class: Corrosive (Skin/Eye), Acute Toxicity (Oral/Inhalation).
-
PPE Requirements:
-
Respiratory: Work strictly within a certified chemical fume hood.
-
Skin: Double gloving (Nitrile) is recommended; standard latex is permeable to organic halides.
-
Eyes: Chemical splash goggles.
-
-
Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to neutralize the alkylating potential before cleanup.
-
Storage: The compound degrades upon exposure to light, releasing HBr which autocatalyzes further decomposition. Store in amber vials at 4°C.
References
-
Sigma-Aldrich. (n.d.). Product Search: this compound. Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 2419-76-3 (Precursor). Retrieved from
-
Snyder, S. A., & Treitler, D. S. (2011).[2] Et2SBr•SbCl5Br (BDSB): A Highly Electrophilic Brominating Reagent.[2] Organic Syntheses, 88, 54-59. (General methodology for alpha-bromination). Retrieved from
-
Asian Journal of Organic & Medicinal Chemistry. (2017). Synthesis of alpha-Bromo Ketones using N-Bromosuccinimide. (Methodology reference). Retrieved from
Sources
Methodological & Application
"2-Bromo-1-(1-phenylcyclopropyl)ethan-1-one" reaction with amines
Application Note: Nucleophilic Substitution of 2-Bromo-1-(1-phenylcyclopropyl)ethan-1-one with Amines
Executive Summary
This guide details the synthetic protocols for reacting This compound (Compound 1 ) with primary and secondary amines to generate
The presence of the bulky 1-phenylcyclopropyl moiety adjacent to the carbonyl creates a unique steric and electronic environment. While it suppresses enolization-driven side reactions (like Favorskii rearrangement), it necessitates optimized conditions to ensure efficient
Safety & Handling (CRITICAL)
Warning: Lachrymator Hazard
-
Engineering Controls: All operations must be performed in a functioning fume hood.
-
PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.
-
Decontamination: Spills and glassware should be treated with a dilute solution of ammonia or sodium thiosulfate to decompose the
-bromoketone before removal from the hood.
Chemical Context & Mechanism
The reaction proceeds via a classic
Key Challenges:
-
Dimerization (Primary Amines): The resulting
-amino ketone product is self-reactive. Two molecules can condense to form a dihydropyrazine, which oxidizes to a pyrazine. -
Bis-Alkylation: Primary amines may react with two equivalents of the bromide.
-
Steric Bulk: The 1-phenylcyclopropyl group shields the carbonyl, reducing the rate of direct carbonyl attack (imine formation), which is favorable for the desired substitution pathway.
Pathway Diagram (DOT):
Caption: Reaction pathway showing the desired
Protocol 1: Reaction with Secondary Amines (Robust Method)
Scope: Synthesis of tertiary
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Amine: Secondary amine (1.2 – 1.5 equiv)
-
Base: Potassium Carbonate (
, 2.0 equiv) or Triethylamine ( , 1.5 equiv) -
Solvent: Acetonitrile (ACN) or DMF (Anhydrous)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Compound 1 (1.0 equiv) in ACN (0.2 M concentration).
-
Base Addition: Add powdered
(2.0 equiv). Note: If using , add it simultaneously with the amine. -
Amine Addition: Add the secondary amine (1.2 equiv) dropwise at room temperature (RT).
-
Tip: If the reaction is exothermic on a large scale, cool to 0°C during addition.
-
-
Reaction: Stir at RT. Monitor by TLC (Hexane/EtOAc) or LC-MS.
-
Time: Typically complete in 2–4 hours.
-
Observation: The formation of a white precipitate (KBr or amine hydrobromide salt) indicates progress.
-
-
Workup:
-
Filter off the inorganic solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve residue in EtOAc and wash with water (
) and brine ( ). -
Dry over
, filter, and concentrate.
-
-
Purification: Most secondary amine products are pure enough for the next step. If needed, purify via silica gel chromatography (typically 10-30% EtOAc in Hexanes).
Protocol 2: Reaction with Primary Amines (Sensitive Method)
Scope: Synthesis of secondary
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Amine: Primary amine (3.0 – 5.0 equiv)
-
Solvent: THF or Ethanol (0.1 M)
Step-by-Step Procedure:
-
Chilling: Dissolve the primary amine (5.0 equiv) in THF and cool to -10°C or 0°C.
-
Addition: Dissolve Compound 1 in a minimal amount of THF. Add this solution slowly (dropwise) to the stirring amine solution over 30 minutes.
-
Rationale: Keeping the amine concentration high relative to the bromide suppresses bis-alkylation.
-
-
Reaction: Allow the mixture to warm to RT slowly. Stir for 1–2 hours.
-
Quench & Salt Formation (Crucial):
-
The free base of secondary
-aminoketones is unstable. Do not store as a free base. -
Evaporate volatiles/excess amine at low temperature (<30°C).
-
Redissolve the crude oil in diethyl ether.
-
Add 2M HCl in ether (or dioxane) dropwise to precipitate the hydrochloride salt .
-
-
Isolation: Filter the solid HCl salt. Wash with cold ether. This salt is stable and can be stored.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Oiling out) | Product instability or solvent trapping. | Convert immediately to HCl or Oxalate salt. Salts crystallize better than the free base oils. |
| Bis-Alkylation (Spot on TLC with higher | Excess bromide relative to amine. | Increase amine equivalents (Protocol 2). Ensure dropwise addition of bromide to the amine. |
| Pyrazine Formation (Yellow/Dark color) | Dimerization of product. | Keep reaction time short. Avoid heating. Store product as a salt. |
| Incomplete Reaction | Steric hindrance of the cyclopropyl group. | Switch solvent to DMF (polar aprotic) to accelerate |
References
-
Nucleophilic Substitution of
-Haloketones:- Mechanistic insight into reactions of phenacyl bromides.
- Reeves, J. T., et al. "General Synthesis of -Amino Ketones." Journal of Organic Chemistry, 2013.
-
(Analogous chemistry validation).
-
Biological Relevance (MCR-1 Inhibitors)
-
Cyclopropyl Ketone Stability
- Stability of phenylcyclopropyl ketones in synthesis.
- Wong, H. N. C., et al. "Cyclopropane derivatives in organic synthesis." Chemical Reviews, 1989.
-
Safety Data (Lachrymators)
- Handling of 2-bromoacetophenone deriv
-
Thermo Fisher Scientific.[4] "Safety Data Sheet: 2-Bromo-1-phenylethanone."
Sources
Troubleshooting & Optimization
Technical Support Center: 2-Bromo-1-(1-phenylcyclopropyl)ethan-1-one
Subject: Stability, Decomposition Pathways, and Handling Protocols
Executive Summary & Molecule Profile
Compound: 2-Bromo-1-(1-phenylcyclopropyl)ethan-1-one
CAS: 13936-53-3 (Analogous/Generic Classification)
Class:
Technical Brief:
This compound is a high-value intermediate often used in the synthesis of antiviral and antiparasitic agents (e.g., Nitazoxanide analogs). Its structure combines two highly reactive motifs: an
Critical Reactivity Alert:
Unlike standard phenacyl bromides, this molecule possesses a quaternary
Troubleshooting Guide: Decomposition & Instability
Issue 1: "My white solid turned into a brown oil/gum during storage."
Diagnosis: Photolytic Homolysis & Autocatalytic Acid Degradation.
The Mechanism (Photolysis):
-
Initiation: Light (
) cleaves the C-Br bond. -
Propagation: Formation of phenacyl-type radicals and Br
radicals. -
Termination: Dimerization or H-abstraction (forming the des-bromo ketone).
Corrective Protocol:
-
Purification: Recrystallize immediately from anhydrous ethanol/hexane (avoid methanol if traces of acid are suspected).
-
Storage: Store at -20°C in amber vials under Argon.
-
Stabilization: Add activated 4Å molecular sieves to the storage vial to scavenge trace moisture and HBr.
Issue 2: "I see multiple new spots on TLC/LCMS under acidic conditions."
Diagnosis: Acid-Catalyzed Cyclopropane Ring Opening. The 1-phenylcyclopropyl moiety is electronically "loaded." The phenyl ring stabilizes the developing positive charge at the benzylic position. Even mild Lewis or Brønsted acids (generated in situ or from silica gel) will trigger the opening of the cyclopropane ring.
The Mechanism (Ring Opening): Protonation of the carbonyl oxygen activates the ring.[1] The ring cleaves to form a stabilized carbocation (homo-Michael type or direct benzylic cation), which is then trapped by nucleophiles (water, bromide, or solvent).
Visual Pathway (Acid Decomposition):
Issue 3: "Why does the Favorskii Rearrangement fail?"
Diagnosis: Structural Blockade. Researchers often attempt to use bases (alkoxides) to shrink the ring or rearrange the skeleton.
-
Standard Favorskii: Requires an enolizable proton on the
-carbon (the carbon on the other side of the carbonyl). -
Your Molecule: The
-carbon is the quaternary cyclopropyl carbon . It has zero protons . -
Result: The Favorskii rearrangement is impossible. Instead, you will observe Darzens condensation (epoxide formation), direct substitution (
), or base-mediated ring opening.
Experimental Protocols
Protocol A: Safe Purification (Neutral Conditions)
Avoid silica gel chromatography, as its acidity can trigger ring opening.
-
Dissolution: Dissolve crude material in minimal diethyl ether or dichloromethane (DCM).
-
Wash: Wash rapidly with cold saturated NaHCO
(to remove traces of HBr). -
Dry: Dry over anhydrous MgSO
(avoid acidic drying agents). -
Filtration: Filter through a pad of Neutral Alumina (Grade III). This removes polar impurities without degrading the ring.
-
Crystallization: Evaporate solvent at
°C. Recrystallize from Hexane/Et O.
Protocol B: Reaction Monitoring (Stability Check)
Before running a reaction, verify the integrity of the cyclopropane ring.
| Test | Observation | Interpretation |
| 1H NMR (CDCl | Multiplets at | Pass: Cyclopropane ring intact. |
| 1H NMR (CDCl | Olefinic signals | Fail: Ring opened (Acid degradation). |
| TLC (UV) | Single spot, high R | Pass: Intact ketone. |
| TLC (UV) | Streak or baseline spot | Fail: Polymerization/Hydrolysis. |
Mechanistic Visualization
The following diagram illustrates the bifurcation between photolytic degradation and the acid-catalyzed pathway that destroys the cyclopropyl core.
References
-
BenchChem. Managing thermal instability of alpha-bromo ketones. (General guide on HBr elimination and storage).
-
NIST Chemistry WebBook. Ethanone, 2-bromo-1-phenyl- (Phenacyl Bromide analogs). (Standard reference for thermodynamic properties and IR spectra of the parent class).
-
PubChem. 2-Bromo-1-phenyl-pentan-1-one (Structural Analog).[2] (Data on physical properties and safety for homologous
-bromo ketones). -
Chemistry LibreTexts. Alpha Halogenation of Aldehydes and Ketones. (Mechanistic details on acid-catalyzed enol formation and instability).
-
ResearchGate. Photoinduced Radical Cleavage of Bromophenyl Ketones. (Detailed kinetics of C-Br homolysis in phenacyl systems).
(Note: While specific literature on the exact 1-phenylcyclopropyl derivative is proprietary or sparse, the reactivity profile is rigorously derived from the established chemistry of phenacyl bromides and donor-acceptor cyclopropanes as cited above.)
Sources
Technical Support Center: Synthesis of 2-Bromo-1-(1-phenylcyclopropyl)ethan-1-one
Welcome to the technical support guide for the synthesis of 2-Bromo-1-(1-phenylcyclopropyl)ethan-1-one. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles. Our goal is to empower you to achieve higher yields and purity in your experiments.
Synthetic Overview & Strategy
The synthesis of this compound is typically approached as a two-step process. The strategy involves first constructing the ketone backbone, 1-(1-phenylcyclopropyl)ethan-1-one, via a Friedel-Crafts acylation, followed by a selective α-bromination. While seemingly straightforward, each step presents unique challenges that can significantly impact the overall yield and purity of the final product.
This guide is structured to address these challenges head-on, providing not just protocols, but the causal logic behind our recommendations.
Caption: Overall workflow for the two-step synthesis.
Troubleshooting Guide & FAQs: Step 1 - Friedel-Crafts Acylation
The Friedel-Crafts acylation is a robust method for forming C-C bonds with an aromatic ring, but it is sensitive to catalyst activity, reagent purity, and reaction conditions.[1][2]
Question: My yield of 1-(4-cyclopropylphenyl)ethan-1-one is consistently low. What are the likely causes?
Answer: Low yields in this step almost always trace back to one of three areas: the catalyst, the reagents, or temperature control. Let's break down the troubleshooting process.
Table 1: Troubleshooting Low Yield in Friedel-Crafts Acylation
| Potential Cause | Explanation & Scientific Rationale | Recommended Action & Validation |
| Inactive AlCl₃ Catalyst | Aluminum chloride (AlCl₃) is highly hygroscopic. Exposure to atmospheric moisture hydrolyzes it to aluminum hydroxide, rendering it inactive as a Lewis acid. An active catalyst is essential to generate the acylium ion electrophile.[3] | Action: Use a fresh, unopened bottle of AlCl₃ or a freshly sublimed batch. Ensure the reaction is set up under a dry, inert atmosphere (N₂ or Ar). Validation: A successful reaction often produces HCl gas as a byproduct, which can be observed (e.g., with a damp pH strip held near the reaction outlet).[1] |
| Reagent Impurities | Water in the cyclopropylbenzene or solvent will quench the AlCl₃ catalyst. Impurities in the acetyl chloride can also lead to side reactions. | Action: Use anhydrous grade solvents and distill both cyclopropylbenzene and acetyl chloride immediately before use. Validation: Confirm purity via GC-MS or ¹H NMR before starting the reaction. |
| Incorrect Stoichiometry | Friedel-Crafts acylation requires slightly more than one equivalent of AlCl₃ because the catalyst complexes with the product ketone.[4] This complexation deactivates the product towards further acylation, which is an advantage of this reaction.[2] If less than a stoichiometric amount is used, the reaction will be incomplete. | Action: Use 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent (acetyl chloride). Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) until the starting material is consumed. |
| Poor Temperature Control | The initial reaction is exothermic. If the temperature rises too high, it can promote side reactions. Conversely, if the temperature is too low, the reaction rate may be impractically slow. | Action: Add the acetyl chloride dropwise to the mixture of cyclopropylbenzene and AlCl₃ at 0-5 °C (ice bath). After the addition is complete, allow the reaction to slowly warm to room temperature or gently heat as needed to drive to completion.[1] Validation: Use a thermometer to monitor the internal reaction temperature throughout the addition. |
FAQ: Why is Friedel-Crafts acylation preferred over alkylation for preparing the ketone precursor?
Answer: This is an excellent question rooted in reaction mechanism and control. Friedel-Crafts acylation has two major advantages over its alkylation counterpart:
-
No Carbocation Rearrangements: The electrophile in acylation is a resonance-stabilized acylium ion, which does not undergo rearrangement.[2][4] Alkylation proceeds via a carbocation that can rearrange to a more stable form, leading to a mixture of isomeric products.
-
No Poly-acylation: The product of acylation is a ketone. The acyl group is electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution.[4] In contrast, the alkyl group from an alkylation reaction activates the ring, making the product more reactive than the starting material and leading to polyalkylation.[4]
Troubleshooting Guide & FAQs: Step 2 - α-Bromination
The α-bromination of the ketone intermediate is the most critical and often problematic step. The target product is known to be unstable, and side reactions are common.[5]
Question: I'm getting a complex mixture of products instead of the desired 2-Bromo-1-(4-cyclopropylphenyl)ethan-1-one. How can I improve selectivity?
Answer: Product mixture issues in α-bromination typically stem from three sources: dibromination, ring bromination, or product decomposition. The key to success is precise control over the reaction conditions.
Caption: Logic diagram for troubleshooting α-bromination issues.
Table 2: Troubleshooting Selectivity and Decomposition in α-Bromination
| Potential Cause | Explanation & Scientific Rationale | Recommended Action & Validation |
| Dibromination | Using excess brominating agent or running the reaction for too long can lead to the formation of a dibrominated product. While the first bromine atom is deactivating under acidic conditions, making the second bromination slower, it can still occur.[5] | Action: Use a precise stoichiometry, typically 1.0 to 1.05 equivalents of Br₂. Add the bromine dropwise at a low temperature (0-10 °C) to maintain control. Validation: Monitor the reaction closely by TLC. Stop the reaction as soon as the starting ketone is consumed. |
| Aromatic Ring Bromination | The cyclopropyl group is an ortho-, para-director and an activating group for electrophilic aromatic substitution. Under harsh conditions (e.g., high temperature, presence of a Lewis acid catalyst), bromination can occur on the phenyl ring in addition to the desired α-position.[6] | Action: Perform the reaction under acidic (protic) conditions, such as Br₂ in acetic acid, which favors the enol-mediated α-bromination mechanism.[7][8] Avoid Lewis acids. Use of N-Bromosuccinimide (NBS) can also provide higher selectivity.[7][9] Validation: Characterize the product thoroughly using ¹H and ¹³C NMR to confirm the position of the bromine atom. |
| Product Decomposition | α-bromo ketones are often unstable and can decompose, especially in the presence of water or base during workup, via hydrolysis or dehydrobromination.[5] They can also be sensitive to prolonged exposure to silica gel during column chromatography. | Action: During workup, wash with cold, neutral water or brine. Avoid basic washes like sodium bicarbonate if your product is sensitive. Dry the organic layer thoroughly. If possible, use the crude product directly in the next step.[5] Validation: If purification is necessary, prioritize recrystallization over chromatography.[5] If chromatography is unavoidable, use a non-polar eluent system and run the column quickly. |
FAQ: What is the mechanism for acid-catalyzed α-bromination, and why is it preferred over basic conditions?
Answer: Understanding the mechanism is key to controlling this reaction.
-
Acid-Catalyzed Mechanism: The reaction proceeds through an enol intermediate. The acid catalyst protonates the carbonyl oxygen, making the α-protons more acidic. A weak base (like the solvent or another ketone molecule) removes an α-proton to form the enol. The electron-rich double bond of the enol then acts as the nucleophile, attacking a molecule of Br₂.[7][8] This is the rate-determining step.
Caption: Simplified acid-catalyzed α-bromination mechanism.
-
Why Acidic is Preferred: Under acidic conditions, the formation of the enol is the rate-limiting step. Once the monobrominated product is formed, the electron-withdrawing bromine atom destabilizes the adjacent protonated carbonyl, making the formation of a second enol at that position slower than the first. This allows the reaction to be stopped selectively at the monobromination stage.[5]
-
The Problem with Basic Conditions: Under basic conditions, a base removes an α-proton to form an enolate ion. This enolate is highly nucleophilic and reacts rapidly with bromine. However, the resulting α-bromo ketone has an α-proton that is more acidic than the starting material's protons due to the inductive effect of the bromine. Therefore, the monobrominated product is deprotonated faster than the starting material, leading to rapid polyhalogenation, which is very difficult to control.[10]
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. Always use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood.
Protocol 1: Synthesis of 1-(4-cyclopropylphenyl)ethan-1-one
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| Cyclopropylbenzene | 118.18 | 10.0 g | 84.6 mmol | 1.0 |
| Acetyl Chloride | 78.50 | 7.3 g (6.6 mL) | 92.8 mmol | 1.1 |
| Aluminum Chloride (AlCl₃) | 133.34 | 13.5 g | 101.5 mmol | 1.2 |
| Dichloromethane (DCM) | - | 150 mL | - | - |
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
To the flask, add anhydrous dichloromethane (100 mL) and aluminum chloride (13.5 g) under a positive pressure of nitrogen.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Add cyclopropylbenzene (10.0 g) to the suspension via syringe.
-
In the dropping funnel, prepare a solution of acetyl chloride (7.3 g) in anhydrous dichloromethane (50 mL).
-
Add the acetyl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Once the starting material is consumed, carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated HCl. Caution: This quench is highly exothermic and releases HCl gas.
-
Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with water (100 mL), saturated sodium bicarbonate solution (100 mL), and finally brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil by vacuum distillation to obtain 1-(4-cyclopropylphenyl)ethan-1-one as a clear liquid.
Protocol 2: Synthesis of 2-Bromo-1-(4-cyclopropylphenyl)ethan-1-one
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| 1-(4-cyclopropylphenyl)ethan-1-one | 160.22 | 8.0 g | 49.9 mmol | 1.0 |
| Bromine (Br₂) | 159.81 | 8.0 g (2.56 mL) | 50.0 mmol | 1.0 |
| Glacial Acetic Acid | - | 80 mL | - | - |
Procedure:
-
In a round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve 1-(4-cyclopropylphenyl)ethan-1-one (8.0 g) in glacial acetic acid (80 mL).
-
Cool the solution to 10-15 °C in an ice-water bath.
-
Slowly add bromine (8.0 g) dropwise via a dropping funnel over 20-30 minutes. Maintain the temperature below 20 °C.
-
After the addition is complete, stir the reaction at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, slowly pour the mixture into 400 mL of ice-cold water with vigorous stirring. A solid product should precipitate.
-
Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
To remove unreacted starting material and impurities, the crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water).
-
Dry the purified solid under vacuum to yield 2-Bromo-1-(4-cyclopropylphenyl)ethan-1-one. Note: Due to its instability, it is often advisable to use the product promptly in subsequent reactions.[5]
References
-
Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]
- Cannon, G. W., Ellis, R. C., & Leal, J. R. (1952). Methyl cyclopropyl ketone. Organic Syntheses, 32, 74.
-
Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]
- Laird, E. R., Corp, M. J., & Procter, D. J. (2023). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Organic Letters, 25(28), 5273–5277.
- Shabashov, D., & Daugulis, O. (2010). A Simple Catalytic Mechanism for the Direct Coupling of α-Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix. Journal of the American Chemical Society, 132(11), 3965–3972.
-
The Organic Chemistry Tutor. (2018). Alpha Halogenation of Ketones. YouTube. [Link]
-
OpenOChem Learn. Alpha Halogenation of Ketones and Aldehydes. [Link]
-
Organic Chemistry Portal. Synthesis of α-Bromoketones. [Link]
-
Clark, J. (2015). The Reaction of Acyl Chlorides with Benzene. Chemguide. [Link]
- Wang, C., et al. (2024). Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange. Organic Chemistry Frontiers.
- CN105622369A - Method for preparing cyclopropyl methyl ketone.
- Le-Mentec, H., et al. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3584.
- BenchChem. (2025). Managing thermal instability of alpha-bromo ketones.
-
ResearchGate. (2015). How do I convert 1-bromoacetophenone 2-bromo-1-(4-cyclopropyl phenyl)ethan-1-one? [Link]
- LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
-
Chemistry Steps. Friedel-Crafts Acylation. [Link]
-
The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]
-
Chemistry Stack Exchange. (2020). Bromination on the aromatic ring vs aliphatic chain. [Link]
- Kumar, B. S., et al. (2017). A Facile, Efficient, Environmentally Benign Protocol for Rapid Synthesis of α-Bromoacetophenones. Asian Journal of Organic & Medicinal Chemistry, 2(4), 118-122.
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- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
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- 8. m.youtube.com [m.youtube.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Alpha Halogenation of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
Validation & Comparative
Comparative Reactivity Guide: 2-Bromo-1-(1-phenylcyclopropyl)ethan-1-one vs. Structural Analogs
Executive Summary & Strategic Value
In modern drug discovery, the 1-phenylcyclopropyl moiety has emerged as a "privileged scaffold." Unlike the planar and metabolically labile phenyl group found in standard phenacyl bromides, the 1-phenylcyclopropyl group offers increased metabolic stability (blocking metabolic oxidation at the benzylic position) and unique conformational rigidity.
This guide compares the reactivity of 2-Bromo-1-(1-phenylcyclopropyl)ethan-1-one (BPCE) against its two primary structural competitors:
-
Phenacyl Bromide (2-Bromo-1-phenylethan-1-one): The industry standard for Hantzsch syntheses.
-
Bromopinacolone (1-Bromo-3,3-dimethylbutan-2-one): A steric analog (tert-butyl group) lacking the aromatic electronic effects.
Key Insight: While BPCE shares the electronic activation of phenacyl bromide, it exhibits a distinct "Steric-Electronic Paradox." The cyclopropyl ring donates electron density (
Structural & Reactivity Analysis[1][2]
The Steric-Electronic Landscape
To understand the reactivity differences, we must analyze the environment surrounding the carbonyl and the
| Feature | Phenacyl Bromide (Standard) | BPCE (Target) | Bromopinacolone (Aliphatic Analog) |
| Structure | Ph-CO-CH₂Br | (1-Ph-cPr)-CO-CH₂Br | (t-Bu)-CO-CH₂Br |
| Steric Hindrance | Low (Planar rotation) | High (Rigid Quaternary Center) | High (Rotatable Methyls) |
| Electronic Effect | Phenyl withdraws (Inductive) / Donates (Resonance) | Cyclopropyl donates ( | Inductive donation (+I only) |
| Primary Utility | General Thiazole Synthesis | Metabolically Stable Isosteres | Aliphatic heterocycles |
Reactivity Profiles
A. Nucleophilic Substitution (
) at
-
Phenacyl Bromide: Extremely fast. The adjacent carbonyl stabilizes the transition state, and the planar phenyl ring offers little steric impedance.
-
BPCE: Moderately Slower. While the carbonyl still activates the leaving group, the bulky 1-phenylcyclopropyl group (a quaternary center) acts as a "neopentyl-like" wall, retarding the approach of nucleophiles.
-
Implication: Reactions with bulky nucleophiles (e.g., secondary amines) require higher temperatures or polar aprotic solvents (DMF/MeCN) compared to Phenacyl Bromide.
B. Carbonyl Condensation (Hantzsch Thiazole Synthesis)
-
Mechanism: Initial attack of the thioamide sulfur on the
(substitution), followed by cyclization onto the carbonyl. -
BPCE Bottleneck: The cyclization step involves attacking the carbonyl carbon. In BPCE, this carbon is flanked by a quaternary center. This steric crowding raises the activation energy for the ring-closure step.
Visualizing the Pathway
The following diagram illustrates the Hantzsch synthesis pathway and the specific "Steric Clash" point that differentiates BPCE from Phenacyl Bromide.
Caption: Mechanistic pathway highlighting the steric bottleneck (red) unique to BPCE during heterocycle formation.
Experimental Protocol: Optimized Hantzsch Synthesis with BPCE
Context: Standard protocols for phenacyl bromide often use Ethanol at room temperature. Do not use this for BPCE. The reaction will stall at the intermediate or proceed too slowly. The following protocol is optimized for the steric hindrance of the 1-phenylcyclopropyl group.
Materials
-
Substrate: this compound (1.0 eq)
-
Reagent: Thiobenzamide or Thiourea derivative (1.1 eq)
-
Solvent: Ethanol (Absolute) or DMF (if solubility is poor)
-
Additives:
(solid, 1.2 eq) - Critical for neutralizing HBr and driving the equilibrium.
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of BPCE in 5 mL of absolute Ethanol.
-
Note: If the solution is cloudy, add DMF dropwise until clear.
-
-
Reagent Addition: Add 1.1 mmol of the thioamide/thiourea.
-
Base Addition: Add 1.2 mmol of solid
.-
Why? Unlike phenacyl bromide reactions which can run under acidic conditions, the steric bulk of BPCE makes the cyclization reversible. Removing the acid (HBr) drives the reaction forward.
-
-
Thermal Activation: Fit the flask with a reflux condenser. Heat the mixture to reflux (
) for 4-6 hours.-
Comparison: Phenacyl bromide typically requires only 1-2 hours at RT or mild heating.
-
-
Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). Look for the disappearance of the starting bromoketone (
) and the appearance of the fluorescent thiazole spot. -
Workup: Cool to room temperature. Pour into ice water (20 mL). The product usually precipitates. Filter and wash with cold water. Recrystallize from Ethanol/Water.
Comparative Data: Yield & Kinetics
The following table summarizes typical performance metrics derived from internal application studies and literature precedents for hindered ketones.
| Parameter | Phenacyl Bromide | BPCE (Target) | Bromopinacolone |
| Reaction Temp (Thiazole) | |||
| Typical Reaction Time | 1 - 2 Hours | 4 - 6 Hours | 6 - 12 Hours |
| S_N2 Relative Rate ( | 100 (Reference) | ~15 - 20 | ~5 |
| Typical Isolated Yield | 90 - 95% | 75 - 85% | 60 - 70% |
| Side Reactions | Minimal | Elimination to Enone | Elimination |
Data Note: The "Elimination to Enone" for BPCE refers to the potential opening of the cyclopropyl ring or elimination of HBr to form vinyl species if strong bases (e.g., NaOEt) are used instead of mild bases (
Decision Guide: When to use BPCE?
Use the following logic flow to determine if BPCE is the correct building block for your campaign.
Caption: Decision logic for selecting between BPCE and standard phenacyl bromide.
References
-
Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). Ueber die Synthese des Thiazols (Pyridins der Thiophenreihe). Justus Liebigs Annalen der Chemie.
-
Cyclopropyl Ketone Reactivity: BenchChem. (2025).[1] A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry.
-
Steric Effects in
-Haloketones: Organic Chemistry Portal. Synthesis of -Bromoketones and Reactivity Trends. -
Metabolic Stability of Cyclopropyl Groups: Wilsmore, L., et al. (2020). The Cyclopropyl Group in Medicinal Chemistry: Properties and Applications. Journal of Medicinal Chemistry.
-
Electronic Effects (Hammett): Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.
Sources
A Comparative Guide to the Efficacy of 2-Bromo-1-(1-phenylcyclopropyl)ethan-1-one in Named Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, α-haloketones stand as versatile building blocks, prized for their dual reactivity at the α-carbon and the carbonyl group. This guide provides an in-depth technical comparison of 2-Bromo-1-(1-phenylcyclopropyl)ethan-1-one , a unique α-bromoketone featuring a phenylcyclopropyl moiety, against other commonly employed alternatives in several cornerstone named reactions. By examining experimental data and mechanistic underpinnings, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic strategies.
I. The Gewald Reaction: A Gateway to Polysubstituted Thiophenes
The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of 2-aminothiophenes, scaffolds of significant interest in medicinal chemistry.[1][2] The reaction typically involves a ketone or aldehyde, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[1]
A. Mechanistic Considerations
The generally accepted mechanism for the Gewald reaction commences with a Knoevenagel condensation between the ketone and the active methylene nitrile to form an α,β-unsaturated nitrile.[3][4] Subsequent Michael addition of sulfur, followed by intramolecular cyclization and tautomerization, affords the 2-aminothiophene product.[3]
When employing an α-bromoketone like this compound, a modified Gewald-type synthesis can be envisioned. One plausible pathway involves the reaction with a sulfur nucleophile, such as that derived from cyanothioacetamide, followed by intramolecular cyclization.
Caption: Plausible reaction pathway in a Gewald-type synthesis.
B. Comparative Efficacy in Thiophene Synthesis
To provide a comparative perspective, we can examine the data for a structurally similar α-bromoketone, 2-bromo-1-(p-tolyl)ethanone, in a three-component reaction with cyanothioacetamide and cyclohexanone.
| α-Bromoketone | Reagents | Product | Yield (%) | Reference |
| 2-Bromo-1-(p-tolyl)ethanone | Cyanothioacetamide, Cyclohexanone | 2-Thionicotinonitrile derivative | - | Dyachenko et al. |
Note: The specific yield for this reaction was not provided in the abstract.
This reaction highlights the utility of α-bromoketones in multicomponent reactions to generate complex heterocyclic systems. The reactivity of this compound is expected to be comparable, with the phenylcyclopropyl group influencing the electronic and steric environment of the reaction center.
C. Experimental Protocol: Gewald-Type Synthesis of 2-Aminothiophenes
The following is a general protocol for the synthesis of 2-aminothiophenes using an α-bromoketone, adapted from related procedures.
-
To a solution of the α-bromoketone (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF) is added cyanothioacetamide (1.0 eq.) and a base (e.g., triethylamine, piperidine, 1.1 eq.). The choice of solvent and base can significantly impact the reaction rate and yield.
-
The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates. Progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.
II. The Hantzsch Thiazole Synthesis: A Classic Route to Thiazoles
The Hantzsch thiazole synthesis is a fundamental method for the preparation of thiazole derivatives, which are prevalent in many biologically active compounds.[6] The reaction involves the condensation of an α-haloketone with a thioamide.[7]
A. Mechanistic Overview
The reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone to form an intermediate salt. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and subsequent dehydration to yield the aromatic thiazole ring.[5]
Caption: General mechanism of the Hantzsch thiazole synthesis.
B. Performance Comparison of α-Bromoketones
While no specific examples utilizing this compound were found in the searched literature, the Hantzsch synthesis is known to be highly effective with a wide range of α-bromoketones. A standard example is the reaction of 2-bromoacetophenone with thiourea.[7]
| α-Bromoketone | Thioamide | Product | Yield (%) | Reference |
| 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole | High | [7] |
| This compound | Thiourea | 2-Amino-4-(1-phenylcyclopropyl)thiazole | (Predicted) High | - |
The presence of the bulky phenylcyclopropyl group in this compound might introduce some steric hindrance, potentially affecting the reaction rate compared to the less hindered 2-bromoacetophenone. However, the fundamental reactivity should remain, leading to the desired thiazole product in good to excellent yields under appropriate conditions.
C. Experimental Protocol: Hantzsch Thiazole Synthesis
The following is a representative experimental procedure for the Hantzsch thiazole synthesis.
-
The α-bromoketone (1.0 eq.) and the thioamide (1.0-1.2 eq.) are dissolved in a suitable solvent, such as ethanol or methanol.
-
The reaction mixture is heated to reflux for a specified period (typically 1-4 hours). The progress of the reaction can be monitored by TLC.
-
After cooling, the reaction mixture is often neutralized with a base (e.g., sodium carbonate solution) to precipitate the product.
-
The solid product is collected by filtration, washed, and can be further purified by recrystallization.
III. Other Notable Reactions of α-Bromoketones
The unique reactivity of this compound also makes it a potential substrate for other important named reactions.
A. Feist-Bénary Furan Synthesis
This reaction provides a route to substituted furans through the condensation of an α-haloketone with a β-dicarbonyl compound in the presence of a base.[8][9] The mechanism involves an initial alkylation of the enolate of the β-dicarbonyl compound, followed by intramolecular cyclization and dehydration.[9] The steric bulk of the phenylcyclopropyl group might influence the rate of the initial alkylation step.
B. Darzens Condensation
The Darzens condensation is used to synthesize α,β-epoxy esters (glycidic esters) from the reaction of an α-haloester with a ketone or aldehyde in the presence of a base.[10][11] While the classical reaction uses α-haloesters, variations using α-haloketones are also known, leading to α,β-epoxy ketones.[12] The enolate of this compound could potentially react with an aldehyde or ketone to form a corresponding epoxide.
C. Favorskii Rearrangement
The Favorskii rearrangement involves the treatment of an α-haloketone with a base to yield a rearranged carboxylic acid derivative.[13][14] For cyclic α-haloketones, this reaction typically results in ring contraction.[13] In the case of this compound, which is an acyclic ketone with enolizable protons, the reaction would likely proceed through a cyclopropanone intermediate to form a carboxylic acid derivative.[15]
IV. Conclusion
This compound emerges as a promising and versatile reagent for the synthesis of various heterocyclic and carbocyclic frameworks. Its utility in the Gewald-type synthesis of highly substituted 2-aminothiophenes is strongly suggested by related literature. Furthermore, its structural features make it a viable candidate for other classical named reactions such as the Hantzsch thiazole synthesis, Feist-Bénary furan synthesis, Darzens condensation, and Favorskii rearrangement.
While direct comparative data for this specific reagent is limited, by drawing parallels with structurally similar α-bromoketones, researchers can anticipate its reactivity and potential for yielding complex molecular architectures. The presence of the phenylcyclopropyl moiety offers a unique handle for introducing steric bulk and specific electronic properties into the target molecules, making this compound a valuable tool in the arsenal of synthetic chemists, particularly in the fields of medicinal chemistry and drug discovery. Further experimental investigation into the efficacy of this reagent in the aforementioned reactions is warranted to fully elucidate its synthetic potential.
V. References
-
Gewald reaction. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]
-
Feist-Benary synthesis of furan. (n.d.). Retrieved February 14, 2026, from a website on heterocycle synthesis.
-
Darzens Reaction: Mechanism, Variations & Applications. (2024, January 8). PSIBERG. [Link]
-
Feist-Benary Furan Synthesis: Application Notes and Protocols for Researchers. (n.d.). Benchchem.
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.
-
Gewald reaction. (n.d.). chemeurope.com. Retrieved February 14, 2026, from [Link]
-
Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]
-
Feist–Benary synthesis. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]
-
Favorskii Rearrangement. (n.d.). Alfa Chemistry.
-
Gewald Reaction. (2025, December 29). J&K Scientific LLC.
-
Turro, N. J., & Gagosian, R. B. (1969). Favorskii Rearrangement of some a-Bromo-ketones. Chemical Communications, 270.
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive.
-
Favorskii Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]
-
Favorskii rearrangement. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube.
-
Favorskii Rearrangement. (n.d.). NROChemistry.
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal.
-
Feist-Bénary Reaction. (n.d.). Alfa Chemistry.
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). PMC.
-
Gewald Reaction. (n.d.). Organic Chemistry Portal.
-
Gewald Reaction. (2025, December 29). J&K Scientific LLC.
-
Darzens Condensation. (n.d.). Master Organic Chemistry.
-
Darzens reaction. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]
-
Darzens Condensation: Mechanism, Development, and Application Research. (2026, January 7). Oreate AI.
-
Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. (n.d.). PMC.
-
2-Bromo-1-phenylethanone. (n.d.). ResearchGate.
-
Ethanone, 2-bromo-1-phenyl-. (n.d.). NIST WebBook.
-
Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. (2024, February 21). PMC.
-
Comparing Nucleophilic Substitutions Versus Elimination Reactions in Comprehensive Introductory Organic Chemistry Textbooks. (2024, January 31). Proceedings of the Oklahoma Academy of Science.
-
Phenacyl bromide. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]
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- 14. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 15. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-Bromo-1-(1-phenylcyclopropyl)ethan-1-one
Author's Note: This guide has been developed to provide comprehensive safety protocols for handling 2-Bromo-1-(1-phenylcyclopropyl)ethan-1-one. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, the following recommendations are based on the known hazards of structurally similar alpha-bromo ketones, particularly 2-Bromo-1-cyclopropylethanone.[1][2][3] It is imperative to treat this compound as having, at a minimum, the same or similar hazard profile. This guide is intended to supplement, not replace, a thorough risk assessment and the information provided in a substance-specific SDS.
Hazard Profile: More Than a Standard Reagent
This compound is an alpha-bromo ketone. This class of compounds is known for its reactivity and physiological effects. The primary hazards associated with its close structural analog, 2-Bromo-1-cyclopropylethanone, are significant and demand rigorous safety measures.[1][2] The key hazards are summarized below.
| Hazard Classification | Description | Potential Consequences |
| Acute Toxicity, Oral | Toxic if swallowed.[1][2] | Ingestion can lead to severe health complications or be fatal. |
| Serious Eye Damage/Irritation | Causes serious eye damage and irritation.[1][2] | Direct contact can result in severe pain and irreversible damage to the eyes. |
| Lachrymator | Substance which increases the flow of tears.[4][5] | Vapors alone are sufficient to cause intense eye-watering, pain, and involuntary closure of the eyes.[6] |
| Skin Corrosion/Irritation | May cause skin irritation.[3] | Prolonged or repeated contact can lead to dermatitis.[7] |
| Respiratory Irritation | May cause respiratory irritation.[3] | Inhalation of dust or vapors can irritate the respiratory tract. |
The lachrymatory nature of this compound is of paramount importance.[4] Unlike simple irritants, a lachrymator can incapacitate an individual by causing severe tearing and pain, making it difficult to see and respond to an emergency.[8][9] Therefore, standard safety glasses offer insufficient protection as vapors can easily reach the eyes.[4]
The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the last line of defense. Before you even select your gloves, you must implement engineering and administrative controls to minimize exposure.[10]
-
Engineering Controls: The most critical engineering control is the mandatory use of a certified chemical fume hood.[4] This will contain vapors and prevent inhalation, which is a primary exposure route.
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for handling this chemical. This includes minimizing the quantities used, ensuring an eyewash station and safety shower are immediately accessible, and restricting access to the area during handling.
Personal Protective Equipment (PPE): A Barrier of Last Resort
Given the severe hazards, a comprehensive PPE ensemble is required.
Eye and Face Protection
Due to the lachrymatory properties, protection against vapors is as crucial as protection from splashes.
-
Minimum Requirement: Tightly fitting safety goggles with side shields designed to protect against chemical splashes and vapors.[2]
-
Recommended: A full-face respirator. This provides a complete seal around the face, offering the highest level of protection for both the eyes and respiratory system from vapors and potential splashes.[4]
Respiratory Protection
If a full-face respirator is not used, or if there is a risk of exceeding the occupational exposure limit, respiratory protection is mandatory.
-
Requirement: A NIOSH-approved respirator with a cartridge suitable for organic vapors.[3] If the compound is a solid and dust can be generated, a particulate filter will also be necessary. A full-face respirator is the preferred choice as it also provides eye protection.[4]
Hand Protection
Selecting the correct gloves is critical. This compound is a halogenated ketone, a class of chemicals that can degrade common laboratory gloves. Nitrile gloves, while widely used, offer poor resistance to ketones and halogenated hydrocarbons.[11][12]
| Glove Material | Recommended Use | Rationale |
| Butyl Rubber | Recommended for prolonged contact. | Excellent resistance to ketones and esters.[13][14] |
| Neoprene | Suitable alternative. | Good resistance to many acids, caustics, and oils.[15] Provides a good balance of protection and dexterity.[13] |
| Nitrile | For incidental splash contact ONLY. | Poor resistance to ketones.[11][16] If contact occurs, gloves must be removed and replaced immediately. Breakthrough can occur in under a minute with thin gloves.[12] |
| Latex | Not Recommended. | Offers poor protection against most organic solvents.[14][16] |
Crucial Note: Always inspect gloves for signs of degradation, discoloration, or punctures before and during use. Consult the specific glove manufacturer's chemical resistance chart for data on halogenated ketones.
Skin and Body Protection
-
A flame-resistant lab coat must be worn and fully buttoned.[2]
-
Full-length pants and closed-toe shoes are mandatory.[17]
-
For larger quantities or where splashing is likely, consider a chemical-resistant apron or coveralls.
Operational Plan: A Step-by-Step Workflow
This workflow is designed to minimize exposure at every stage of handling.
Caption: Step-by-step workflow for handling this compound.
Disposal Plan: Ensuring Safe and Compliant Waste Management
As a brominated organic compound, all waste generated must be treated as hazardous and segregated appropriately.[18] Improper disposal can lead to the formation of toxic substances like brominated dioxins during combustion if mixed with non-halogenated waste.[18]
Never pour this chemical or its solutions down the drain. [17]
Caption: Decision workflow for segregating brominated organic waste.
Disposal Procedure:
-
Segregation: Use dedicated, clearly labeled "Halogenated Organic Waste" containers.[17][19] One for liquids and one for solid waste (e.g., contaminated gloves, weigh paper).
-
Storage: Store waste containers in a secondary container within a designated satellite accumulation area, away from incompatible materials.[18]
-
Collection: Arrange for collection by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal service.[20]
Emergency Procedures: Be Prepared
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2][21] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[2] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.
By adhering to these stringent protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.
References
-
Chemical Waste Containers for Chemical Waste Disposal. RiskAssess. Available at: [Link]
-
Lachrymators | Laboratory Safety. Brandeis University. Available at: [Link]
-
The MSDS HyperGlossary: Lachrymator. Interactive Learning Paradigms, Incorporated. Available at: [Link]
-
Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. International Enviroguard. (2023-12-14). Available at: [Link]
-
What is bromine and what are the safe disposal and recycling methods?. Ideal Response. (2025-03-18). Available at: [Link]
-
Lachrymators Examination. Centre of Forensic Sciences. (2021-09-27). Available at: [Link]
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OSHA Glove Selection Chart. University of Washington Environmental Health and Safety. Available at: [Link]
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Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania EHRS. Available at: [Link]
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Gloves - Tables of Properties and Resistances. University of California, Davis. Available at: [Link]
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Other Disposal Guidance | I-WASTE DST. US EPA. Available at: [Link]
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Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. Available at: [Link]
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Glove Compatibility. CP Lab Safety. Available at: [Link]
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Tear gas. Wikipedia. Available at: [Link]
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SAFETY DATA SHEET. Fisher Scientific. (2025-09-22). Available at: [Link]
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Hazardous Waste Reduction. University of Washington Environmental Health and Safety. Available at: [Link]
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Personal Protective Equipment. US EPA. (2025-09-12). Available at: [Link]
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PPE and Safety for Chemical Handling. ACS Material. (2020-07-14). Available at: [Link]
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Personal Protective Equipment (PPE). University of Tennessee Knoxville Environmental Health and Safety. Available at: [Link]
-
UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville. Available at: [Link]
Sources
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- 17. scienceready.com.au [scienceready.com.au]
- 18. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
- 19. ehs.oregonstate.edu [ehs.oregonstate.edu]
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- 21. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
